
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. This compound has also been found to induce cell cycle arrest and inhibit angiogenesis, the process of formation of new blood vessels.
实验室实验的优点和局限性
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, this compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
未来方向
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several potential future directions for research. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study its effects on different cancer cell lines and in animal models to determine its safety and efficacy. Moreover, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's can be further explored.
Conclusion
In conclusion, N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and to develop it into a safe and effective drug for the treatment of various diseases.
合成方法
The synthesis of N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been reported in the literature using various methods. One such method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-aminoacetate to form ethyl 3-chloro-4-fluorophenylglycinate. This intermediate is then reacted with ethyl cyanoacetate to obtain the target compound. Other methods involve the use of different starting materials and reagents.
科学研究应用
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antifungal and antibacterial properties. Moreover, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-2-8-6-12(17-7-16-8)13(19)18-9-3-4-11(15)10(14)5-9/h3-7H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRRTZWGZZJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

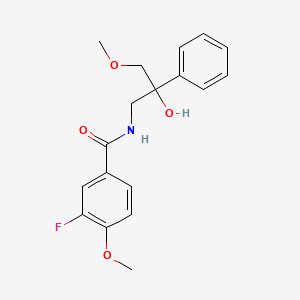
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)
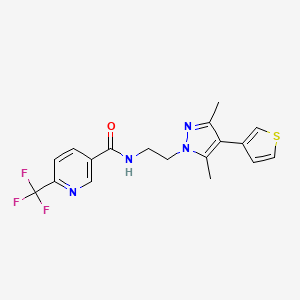
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)
![N-[3-(diethylamino)propyl]-1-(5-oxo-6,7,8,9-tetrahydro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)piperidine-3-carboxamide](/img/structure/B2746346.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
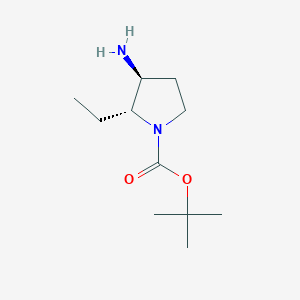
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)
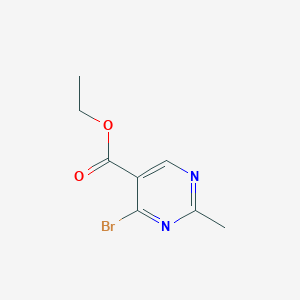

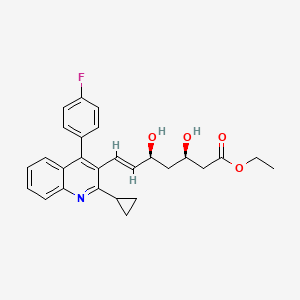
![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)